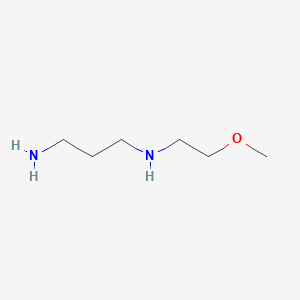

(3-Aminopropyl)(2-methoxyethyl)amine

CAS No.: 187150-19-2

Cat. No.: VC2032581

Molecular Formula: C6H16N2O

Molecular Weight: 132.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187150-19-2 |

|---|---|

| Molecular Formula | C6H16N2O |

| Molecular Weight | 132.2 g/mol |

| IUPAC Name | N'-(2-methoxyethyl)propane-1,3-diamine |

| Standard InChI | InChI=1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3 |

| Standard InChI Key | LCVKUHWARTYVOZ-UHFFFAOYSA-N |

| SMILES | COCCNCCCN |

| Canonical SMILES | COCCNCCCN |

Introduction

(3-Aminopropyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C6H16N2O and a molecular weight of approximately 132.20 g/mol . It belongs to the class of amines, specifically primary amines, due to the presence of one alkyl group attached to the nitrogen atom. This compound features a propyl chain and a methoxyethyl group, contributing to its unique chemical properties and potential applications in various fields such as organic synthesis and pharmaceuticals.

Synthesis and Applications

The synthesis of (3-Aminopropyl)(2-methoxyethyl)amine typically involves reactions that form the amine linkage between the propyl and methoxyethyl groups. While specific synthesis methods are not detailed in the available literature, compounds with similar structures are often synthesized through nucleophilic substitution or reductive amination reactions.

This compound's applications are not extensively documented, but its structure suggests potential use in organic synthesis as a building block for more complex molecules. Its solubility and reactivity could make it suitable for various chemical transformations.

Comparison with Similar Compounds

While (3-Aminopropyl)(2-methoxyethyl)amine is distinct, compounds with similar structures share some properties. For example:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (2-Methoxyethyl)methylamine | C4H11NO | 89.136 g/mol | Simpler structure; primarily used as a solvent |

| N,N-Bis(3-aminopropyl)methylamine | C7H19N3 | 145.23 g/mol | Contains two propyl groups; higher basicity |

| 2-((3-Aminopropyl)methylamino)ethanol | C6H16N2O | 132.21 g/mol | Contains an additional hydroxyl group |

These compounds highlight the diversity within amine-based chemicals and their varied applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume